(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
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Overview
Description
(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylidene bridge, and a phenylpyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 4-ethoxybenzaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups like halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds, alkylated products.
Scientific Research Applications
(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in softening PVC plastics.
Uniqueness
(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. Unlike the similar compounds mentioned, which are primarily used as plasticizers, this compound has broader applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-17-11-9-15(10-12-17)13-18-14(2)20-21(19(18)22)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMILXQGXLBHGQ-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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